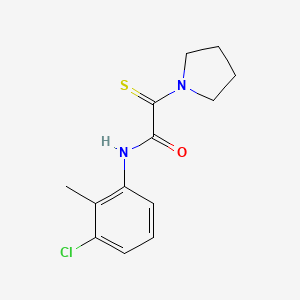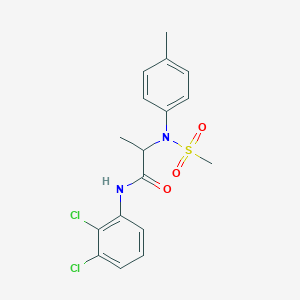![molecular formula C18H23N3O3S B4199260 N-(2-methoxyethyl)-2-[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetamide](/img/structure/B4199260.png)
N-(2-methoxyethyl)-2-[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetamide
Descripción general
Descripción
N-(2-methoxyethyl)-2-[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetamide, also known as MI-219, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. MI-219 belongs to the class of compounds known as MDM2 inhibitors, which target the MDM2 protein that is overexpressed in many types of cancer cells.
Mecanismo De Acción
N-(2-methoxyethyl)-2-[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetamide works by inhibiting the interaction between MDM2 and p53, which is a key pathway that is disrupted in many types of cancer. MDM2 is a negative regulator of p53, which is a tumor suppressor protein that plays a critical role in the regulation of cell cycle and apoptosis. In normal cells, MDM2 binds to p53 and promotes its degradation, while in cancer cells, MDM2 is overexpressed and inhibits the activity of p53. By inhibiting the interaction between MDM2 and p53, this compound can restore the activity of p53 and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In vivo studies using animal models have shown that this compound can inhibit tumor growth and metastasis, and improve survival rates. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)-2-[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetamide has several advantages for lab experiments, including its high potency and selectivity for MDM2, its low toxicity, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, there are also some limitations to using this compound in lab experiments, including its cost and availability, the need for specialized equipment and expertise for synthesis and analysis, and the lack of data on its long-term effects and safety.
Direcciones Futuras
There are several future directions for the development and application of N-(2-methoxyethyl)-2-[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetamide in cancer therapy. One direction is to further optimize the synthesis and formulation of this compound to improve its pharmacokinetic properties and reduce its toxicity. Another direction is to conduct clinical trials to evaluate the safety and efficacy of this compound in human patients with various types of cancer. Additionally, further research is needed to understand the mechanisms of resistance to this compound and to identify biomarkers that can predict patient response to treatment. Finally, this compound may have potential applications in combination with other targeted therapies or immunotherapies for the treatment of cancer.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2-[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetamide has been extensively studied in preclinical models of cancer, including in vitro and in vivo studies using cell lines and animal models. These studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have synergistic effects when combined with other anticancer agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(morpholine-4-carbothioyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-23-9-6-19-17(22)13-21-12-15(14-4-2-3-5-16(14)21)18(25)20-7-10-24-11-8-20/h2-5,12H,6-11,13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKZVBOHCQTTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)C(=S)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4199177.png)
![6,8,9-trichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B4199186.png)
![4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4199204.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4199211.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4199225.png)

![ethyl 1-{[(4-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4199233.png)
![methyl 5-hydroxy-2-methyl-1-{2-[(4-nitrophenyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B4199236.png)

![3-(2-methoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4199265.png)

![1-[2-(4-fluorophenyl)vinyl]-9H-beta-carboline](/img/structure/B4199285.png)
![2-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4199293.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B4199298.png)